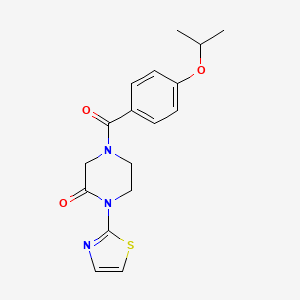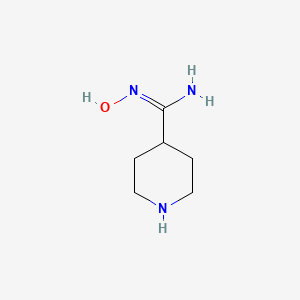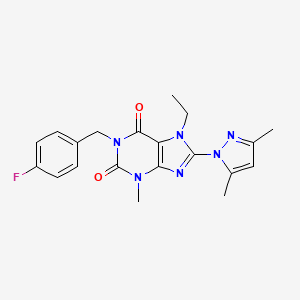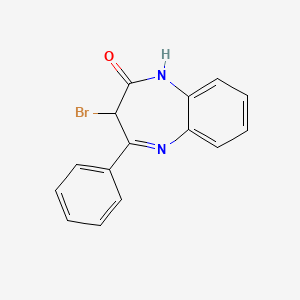
4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one, also known as ITZ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ITZ is a member of the thiazole family of molecules and is a piperazine derivative.
Scientific Research Applications
Synthesis and Characterization
- Researchers have designed and synthesized derivatives like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. These compounds were analyzed using solid-state NMR and IR spectroscopy, which revealed the protonation states of nitrogen atoms in the piperazine ring, depending on the preparation method (Marvanová et al., 2016).
- Another study focused on the synthesis of piperazine-based benzothiazolyl-4-thiazolidinones, demonstrating efficient N-formylation using a mild heterogeneous catalyst. These compounds exhibited significant antibacterial effects against various strains, underscoring their potential as potent antimicrobial agents (Patel & Park, 2014).
Antimicrobial and Anticancer Activities
- Novel 1,2,4-triazole derivatives, including compounds with piperazine components, have been synthesized and tested for antimicrobial activities. Some derivatives showed good to moderate activity against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
- N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives were developed and showed potent cytotoxic activities against various human cancer cell lines. This suggests their potential utility in cancer therapy (Gudisela et al., 2017).
Catalysis and Pharmacological Evaluation
- A study on the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives revealed their moderate to good antimicrobial activity. These findings indicate the importance of piperazine derivatives in developing new antimicrobial agents (Mhaske et al., 2014).
- The discovery of 2-arylbenzoxazole as a CETP inhibitor, where the piperazinyl moiety was key to structural optimization, resulted in compounds with excellent inhibition of cholesteryl ester transfer protein function. This work highlights the role of piperazine derivatives in developing therapeutic agents to raise high-density lipoprotein cholesterol levels (Kallashi et al., 2011).
properties
IUPAC Name |
4-(4-propan-2-yloxybenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(2)23-14-5-3-13(4-6-14)16(22)19-8-9-20(15(21)11-19)17-18-7-10-24-17/h3-7,10,12H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXJWOWXDNBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)
![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)


![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)